molecular formula C12H12N2O2S B3035521 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetic acid CAS No. 326923-52-8

2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetic acid

Cat. No.: B3035521
CAS No.: 326923-52-8
M. Wt: 248.3 g/mol
InChI Key: FOPBUIMWVYSLMF-UHFFFAOYSA-N
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Description

2-[(1-Benzyl-1H-imidazol-2-yl)sulfanyl]acetic acid (CAS: 123566-33-6) is a sulfur-containing acetic acid derivative featuring a benzyl-substituted imidazole ring. Its molecular formula is C₁₂H₁₂N₂O₂S, with a molecular weight of 248.30 g/mol (when accounting for sulfur). The compound is characterized by a thioether linkage (-S-) connecting the imidazole ring to the acetic acid moiety. Key applications include its use in the development of enzyme inhibitors, antimicrobial agents, and metal-chelating ligands .

Properties

IUPAC Name

2-(1-benzylimidazol-2-yl)sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c15-11(16)9-17-12-13-6-7-14(12)8-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOPBUIMWVYSLMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CN=C2SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction with Chloroacetic Acid Derivatives

The most direct method involves nucleophilic substitution between 1-benzyl-1H-imidazole-2-thiol (precursor) and chloroacetic acid or its esters.

Procedure :

  • Deprotonation : The thiol group is deprotonated using a base (e.g., K₂CO₃) to generate a reactive thiolate ion.
  • Alkylation : The thiolate attacks chloroacetic acid derivatives (e.g., ethyl chloroacetate, tert-butyl chloroacetate) in solvents like DMF or under solvent-free conditions.
  • Isolation : The intermediate ester (e.g., tert-butyl 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetate) is isolated via aqueous workup and filtration.

Example :
A mixture of 1-benzyl-1H-imidazole-2-thiol (1.0 eq), tert-butyl chloroacetate (1.1 eq), and K₂CO₃ (1.5 eq) was heated at 60°C for 4–6 hours under solvent-free conditions. Water was added to precipitate the tert-butyl ester, yielding 66% after filtration.

Hydrolysis to Acetic Acid

The ester intermediate undergoes acidic or basic hydrolysis to yield the free acid.

Procedure :

  • Acidic Hydrolysis : The tert-butyl ester is treated with HCl in 1,4-dioxane at 80–85°C, followed by neutralization to precipitate the product.
  • Basic Hydrolysis : NaOH in aqueous methanol cleaves the ester, with subsequent acidification to isolate the acetic acid derivative.

Yield : Hydrolysis typically achieves >80% conversion, with final purity >95% after recrystallization.

Solvent-Free Synthesis

Eco-Friendly Protocol

To minimize solvent use, a two-step solvent-free method was adapted from related imidazole syntheses:

Steps :

  • Alkylation : 1-Benzyl-1H-imidazole-2-thiol reacts with tert-butyl chloroacetate in the presence of K₂CO₃ at 60°C.
  • Isolation : Water is added directly to the reaction mixture, avoiding organic solvents. The ester precipitates and is filtered.
  • Hydrolysis : The ester is treated with HCl to yield the acetic acid.

Advantages :

  • Reduced environmental impact.
  • Simplified workup (no solvent evaporation).

Ultrasound-Assisted Alkylation

Enhanced Reaction Kinetics

Inspired by benzimidazole alkylation, ultrasound irradiation (30–40 kHz) accelerates the reaction:

Procedure :

  • A mixture of 1-benzyl-1H-imidazole-2-thiol, ethyl chloroacetate, and K₂CO₃ in DMF is sonicated for 30 minutes.
  • The product is isolated via ice-water precipitation.

Benefits :

  • Reaction time reduced from hours to minutes.
  • Improved yield (75–85%).

Comparative Analysis of Methods

Method Conditions Yield Purity Reference
Solvent-free alkylation K₂CO₃, 60°C, 6 h 66% 95%
Ultrasound-assisted DMF, ultrasound, 30 min 80% 92%
Acidic hydrolysis HCl, 80°C, 4 h 84% 97%

Critical Parameters and Optimization

Stoichiometry and Base Selection

  • Molar Ratios : A 1:1.1 ratio of thiol to chloroacetate minimizes side reactions.
  • Base Impact : K₂CO₃ outperforms Na₂CO₃ due to superior solubility in solvent-free systems.

Purification Challenges

  • Byproducts : Di-alkylated species may form if excess chloroacetate is used. These are removed via recrystallization from methanol/water.
  • Impurity Profile : HPLC analysis confirms <0.5% di-acid impurity after optimized hydrolysis.

Chemical Reactions Analysis

Types of Reactions

2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the benzyl group.

Scientific Research Applications

The compound 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetic acid is a sulfur-containing derivative of imidazole that has garnered interest in various scientific research applications. This article explores its potential uses, synthesizing findings from diverse sources to provide a comprehensive overview.

Pharmacological Studies

This compound has been investigated for its potential pharmacological properties. Its structure suggests it may interact with biological systems effectively due to the presence of the imidazole ring, which is known for its biological activity.

Case Study : A study explored the compound's effects on various cancer cell lines, revealing that it exhibits cytotoxic effects, suggesting potential as an anticancer agent. The mechanism of action appears to involve the induction of apoptosis in malignant cells, highlighting its therapeutic potential in oncology.

Antimicrobial Activity

Research indicates that compounds similar to this compound possess antimicrobial properties. The imidazole moiety is often linked to antifungal and antibacterial activities.

Data Table: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Enzyme Inhibition Studies

The compound has been studied for its ability to inhibit specific enzymes relevant in metabolic pathways. Its structural characteristics allow it to act as a competitive inhibitor, which could be beneficial in regulating metabolic diseases.

Example : Inhibitory assays demonstrated that this compound effectively inhibits certain enzymes involved in glucose metabolism, suggesting a role in diabetes management.

Potential in Drug Development

Given its unique structure and biological activity, this compound could serve as a lead compound for drug development. Medicinal chemistry approaches are being utilized to modify its structure to enhance efficacy and reduce toxicity.

Research Insight : Ongoing studies aim to optimize the pharmacokinetic properties of the compound, focusing on improving solubility and bioavailability through structural modifications.

Material Science Applications

Emerging research suggests that compounds like this compound can be incorporated into polymer matrices for advanced material applications, particularly in creating biocompatible materials for medical devices.

Mechanism of Action

The mechanism of action of 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The benzyl group may enhance the compound’s ability to penetrate cell membranes, while the sulfanylacetic acid moiety can participate in redox reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetic acid are best understood through comparison with analogous compounds. Below is a detailed analysis:

Structural Analogues

Compound Name Structure Molecular Formula Molecular Weight Key Features Reference
This compound Benzyl group at N1, thioether linkage C₁₂H₁₂N₂O₂S 248.30 High solubility in polar solvents; used in drug intermediates
2-[(1-Phenyl-1H-imidazol-2-yl)sulfanyl]acetic acid Phenyl group at N1 (no benzyl side chain) C₁₁H₁₀N₂O₂S 250.28 Reduced steric hindrance; lower lipophilicity
2-{[(1H-Imidazol-2-yl)methyl]sulfanyl}acetic acid hydrochloride Free imidazole (no benzyl/phenyl), HCl salt C₆H₉ClN₂O₂S 208.67 Acidic due to HCl; limited stability in basic conditions
2-{[1-(3-Chloro-2-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid Chloro and methyl substituents on aryl ring C₁₂H₁₁ClN₂O₂S 282.74 Enhanced electrophilicity; potential halogen bonding
[2-(sec-Butylsulfanyl)-1H-benzimidazol-1-yl]acetic acid Benzimidazole core, sec-butylthio group C₁₃H₁₆N₂O₂S 264.34 Increased hydrophobicity; benzimidazole enhances π-stacking

Physicochemical Properties

  • Solubility: The benzyl-substituted derivative exhibits moderate solubility in DMSO and methanol but poor solubility in nonpolar solvents like hexane. In contrast, the phenyl analogue (CAS: 99984-77-7) shows improved solubility in chloroform due to reduced steric bulk .
  • Stability : The hydrochloride salt of the imidazole-methylthio derivative (CAS: 1311314-29-0) is hygroscopic and requires anhydrous storage, whereas the benzyl variant is more stable at room temperature .

Biological Activity

2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetic acid is a sulfur-containing derivative of imidazole, characterized by its unique structure that includes a benzyl group attached to an imidazole ring and a sulfanyl group. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry. The presence of the imidazole ring contributes significantly to its pharmacological properties, making it a subject of interest in various research fields.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H12N2O2S\text{C}_{12}\text{H}_{12}\text{N}_2\text{O}_2\text{S}

This structure includes key functional groups that are responsible for its biological activity.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, although specific mechanisms of action remain to be fully elucidated.
  • Antiparasitic Potential : Similar compounds have shown effectiveness against parasitic infections, indicating potential for this compound in treating such diseases .
  • Cytotoxicity : Some derivatives within the imidazole class have demonstrated cytotoxic effects against cancer cell lines, suggesting that this compound could be explored for anticancer applications .

While detailed mechanisms of action for this compound are not well-documented, the imidazole moiety is known to interact with various biological targets, including enzymes and receptors. The binding affinity and interaction studies are crucial for understanding how this compound exerts its biological effects.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds highlights the unique features and potential advantages of this compound:

Compound NameStructureUnique Features
2-(1-benzylimidazol-5-yl)acetic acidStructureDifferent position of the benzyl group on the imidazole ring
4-(1-benzylbenzimidazol-2-sulfanyl)benzaldehydeStructureFeatures an aldehyde group instead of a carboxylic acid
2-sulfanyl-benzimidazol-1-acetic acidStructureLacks the benzyl group but retains similar biological activity

This table illustrates variations in functional groups and positions that influence their chemical behavior and biological activities.

Q & A

Q. What are the standard synthetic routes for 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetic acid, and how are intermediates validated?

The synthesis typically involves coupling 1-benzyl-1H-imidazole-2-thiol with halogenated acetic acid derivatives (e.g., chloroacetic acid) under basic conditions. Key intermediates, such as the thiol precursor, are characterized via melting point analysis, thin-layer chromatography (TLC), and elemental analysis to confirm purity. For example, analogous sulfanyl acetohydrazide derivatives are synthesized via reductive amination and monitored using TLC in solvent systems like chloroform:methanol (7:3) . Post-synthesis, intermediates are often validated via IR spectroscopy to confirm functional groups (e.g., S-H stretches at ~2500 cm⁻¹) and NMR for structural elucidation .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

  • 1H/13C NMR : Critical for verifying the benzyl group (δ ~4.5–5.0 ppm for CH2, aromatic protons at δ ~7.2–7.5 ppm) and sulfanyl-acetic acid moiety (δ ~3.5–4.0 ppm for CH2-S) .
  • IR Spectroscopy : Confirms the carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
  • X-ray Crystallography : Provides unambiguous structural data, as demonstrated for related imidazole derivatives (e.g., monoclinic P21/n space group, β = 95.4°, Z = 2) .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for synthesizing this compound?

Quantum chemical calculations (e.g., density functional theory, DFT) can predict reaction energetics and transition states. For instance, ICReDD’s methodology integrates computational reaction path searches with experimental validation, reducing trial-and-error inefficiencies. This approach narrows optimal conditions (e.g., solvent, catalyst) by analyzing electronic parameters (e.g., frontier molecular orbitals) and steric effects .

Q. What strategies resolve discrepancies in spectral data between synthesized batches?

  • Variable Solvent Effects : Solvent polarity can shift NMR peaks (e.g., DMSO-d6 vs. CDCl3). Re-run spectra in a standardized solvent.
  • Dynamic NMR for Conformers : If rotational barriers cause splitting (e.g., imidazole ring puckering), variable-temperature NMR (e.g., 25°C to −40°C) can resolve overlapping signals .
  • Cross-Validation : Compare with high-resolution mass spectrometry (HRMS) or X-ray data to confirm molecular integrity .

Q. How can reaction conditions be optimized to improve yield and purity?

  • Catalyst Screening : Use Pd/C or CuI for coupling reactions; shows ~75–85% yields for analogous benzimidazole-thiazole hybrids using click chemistry (CuI/ascorbate) .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol/water mixtures facilitate crystallization .
  • Temperature Control : Reflux in ethanol (4–6 hours) ensures complete hydrazide formation without decomposition .

Q. What advanced techniques are used to study this compound’s interaction with biological targets?

Molecular docking studies (e.g., AutoDock Vina) can predict binding modes to enzymes or receptors. For example, benzimidazole derivatives exhibit antifungal activity by targeting cytochrome P450 enzymes; docking poses (e.g., ligand-receptor hydrophobic interactions) are validated via MD simulations .

Data Analysis and Contradiction Management

Q. How should researchers address contradictory bioactivity results in different assay systems?

  • Assay Replication : Test in multiple systems (e.g., fungal vs. bacterial cultures) to identify target specificity.
  • Metabolite Interference : Use LC-MS to rule out degradation products affecting activity .
  • Statistical Validation : Apply ANOVA or t-tests to confirm significance across replicates .

Q. What methodologies validate environmental stability and degradation pathways?

  • HPLC-MS/MS : Monitors degradation products in simulated environmental conditions (e.g., UV exposure, pH variations).
  • QSAR Modeling : Predicts persistence using quantitative structure-activity relationships (e.g., logP, half-life) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetic acid
Reactant of Route 2
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2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetic acid

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